DCAF1-BTK PROTAC DBt-10

Drug Resistance E3 Ligase Switching PROTAC Pharmacology

CRBN-based BTK degraders fail in cells with acquired resistance due to CRBN downregulation. DBt-10 is the validated solution: a DCAF1-recruiting PROTAC that retains BTK degradation activity where CRBN degraders are ineffective. - DC50 = 137 nM (cellular BTK degradation) - TR-FRET ubiquitination IC50 = 136 nM - High selectivity: BTK predominant target at 5 µM in TMD8 cells - Enables resistance-breaking mechanistic studies in DLBCL models

Molecular Formula C68H86ClFN16O6
Molecular Weight 1278.0 g/mol
Cat. No. B12396091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCAF1-BTK PROTAC DBt-10
Molecular FormulaC68H86ClFN16O6
Molecular Weight1278.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN
InChIInChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77)
InChIKeyLBIYUFWGBHNKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBt-10: DCAF1-Recruiting BTK PROTAC Degrader


DBt-10 is a bivalent proteolysis-targeting chimera (PROTAC) that hijacks the CRL4^DCAF1 E3 ubiquitin ligase to selectively degrade Bruton's tyrosine kinase (BTK) [1]. Unlike the majority of clinical-stage BTK degraders that rely on the cereblon (CRBN) E3 ligase, DBt-10 was specifically designed to address acquired resistance to CRBN-based PROTACs by recruiting the essential ligase receptor DCAF1 (also known as VprBP) [1]. It incorporates a selective, non-covalent DCAF1-binding warhead linked to a dasatinib-derived BTK-targeting moiety, enabling ternary complex formation and ubiquitin transfer that leads to proteasomal degradation of BTK [1].

E3 Ligase Engagement Selectively hijacks CRL4DCAF1 E3 ubiquitin ligase, not cereblon (CRBN) or VHL, enabling pathway-specific BTK degradation.
Resistance Context Retains BTK degradation activity in cell models with acquired resistance to CRBN-based PROTACs; supports studies of resistance-breaking mechanisms.
Mechanistic Probe Non-covalent DCAF1 warhead with dasatinib-derived BTK ligand; enables ternary complex formation and ubiquitination assays.

Why CRBN-Based Degraders Cannot Substitute DBt-10


Simply interchanging an in-class, CRBN-dependent BTK PROTAC (e.g., NX-2127) with DBt-10 undermines research objectives in settings of acquired drug resistance. Clinical and preclinical evidence demonstrates that prolonged exposure to immunomodulatory drugs (IMiDs) or CRBN-based degraders leads to CRBN downregulation, rendering these molecules ineffective [1]. DBt-10 was specifically validated to rescue BTK degradation in cells that had developed complete resistance to a CRBN-BTK-PROTAC, a capability that is mechanistically impossible for any degrader reliant on the CRBN E3 ligase [1]. This unique resistance-breaking profile is not a class-wide feature but is exclusively tied to the alternative DCAF1 E3 ligase engagement engineered into DBt-10.

DBt-10 (DCAF1-based)
CRBN-Based BTK Degrader
E3 ligase dependency
Recruits DCAF1 (VprBP); functional even when CRBN is downregulated.
Requires CRBN; prolonged IMiD or degrader exposure may cause CRBN loss, leading to loss of degradation activity.
Efficacy in resistant models
Reported to rescue BTK degradation in cells with complete resistance to CRBN-BTK-PROTAC.
May fail to degrade BTK in CRBN-resistant backgrounds, limiting utility in resistance modeling.
Proteome-wide selectivity
Demonstrated narrow degradation profile; BTK predominant target in global proteomics.
Some CRBN-based dasatinib degraders show broader off-target kinase degradation; selectivity may differ.

Head-to-Head Evidence for DBt-10 Differentiation


Rescue of BTK Degradation in CRBN-Resistant Cells

DBt-10 maintains full BTK degradation activity in TMD8 diffuse large B-cell lymphoma (DLBCL) cells that have acquired complete resistance to a CRBN-BTK-PROTAC, whereas the CRBN-based degrader completely fails to reduce BTK protein levels in this same resistant model [1]. This functional rescue is a pivotal differentiator, as resistance to CRBN-recruiting degraders is an emerging clinical liability [1].

Rescue in CRBN-Resistant Cells
Head-to-head
DBt-10 (1 µM) fully degrades BTK in CRBN-resistant TMD8 cells; CRBN-BTK-PROTAC shows no detectable BTK reduction.
Reported resistance rescue context; supports DCAF1-based degradation studies.
Immunoblot confirmation; source-specific review recommended.
Drug Resistance E3 Ligase Switching PROTAC Pharmacology

Global Proteomics Profiling of BTK Degradation Selectivity

Global proteomic analysis in TMD8 cells revealed that DBt-10 at 5 µM concentration induces highly selective degradation, with BTK being the predominantly downregulated protein (log2 fold change < -0.5, q < 0.01). In contrast, a CRBN-based dasatinib degrader (CDa-1) demonstrated broader promiscuous degradation across multiple kinases [1]. This distinction arises from the different target engagement profiles of the E3 ligase and linker architecture [1].

Proteomic Selectivity
Head-to-head
5 µM DBt-10: BTK predominantly degraded (log2 FC
Supports selectivity profiling in BTK degradation studies.
TMD8 cells, 6 h treatment, n=3; review volcano plot data.
Ubiquitination Activity
Cross-study
TR-FRET IC50 = 136 nM; cellular DC50 = 137 nM (TMD8, 24 h).
Reported DCAF1-BTK ternary complex ubiquitination kinetics.
Lower potency than some CRBN-based degraders; activity retained in CRBN-deficient context.
Mechanism-of-Action Validation
Supporting evidence
1 µM DBt-10: BTK degradation onset ~1-3 h, maximal at 6 h, sustained to 24 h. Degradation blocked by Bortezomib, UAE1i, NAE1i.
Confirms ubiquitin-proteasome system dependence; supports targeted protein degradation assay development.
TMD8 cells, immunoblot; inhibitor pretreatment 30 min.
Proteomics Selectivity Off-target Degradation

Ternary Complex Formation and Ubiquitination Activity

DBt-10 was characterized for its ability to form a ternary complex between DCAF1 and BTK, and to catalyze ubiquitin transfer, using surface plasmon resonance (SPR) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. A TR-FRET IC50 of 136 nM was reported for DBt-10 in a ubiquitin-transfer assay [1]. While this potency is lower than some CRBN-based clinical-stage BTK degraders (e.g., NX-2127 DC50 < 5 nM), DBt-10's differentiation lies in its robust biochemical activity through the DCAF1 axis, which is not addressable by CRBN- or VHL-based PROTACs .

Ubiquitination Activity
Cross-study
TR-FRET IC50 = 136 nM; cellular DC50 = 137 nM (TMD8, 24 h).
Reported DCAF1-BTK ternary complex ubiquitination kinetics.
Lower potency than some CRBN-based degraders; activity retained in CRBN-deficient context.
Ternary Complex Ubiquitination TR-FRET Biophysical Characterization

Degradation Kinetics and Mechanism-of-Action Validation

Immunoblot time-course experiments in TMD8 cells demonstrated that DBt-10 at 1 µM induces detectable BTK degradation as early as 3 hours post-treatment, with near-complete loss by 6 hours and sustained degradation through 24 hours [1]. Critically, DBt-10-mediated BTK degradation was completely abolished by co-treatment with the proteasome inhibitor Bortezomib, the ubiquitin E1 inhibitor UAE1i, and the NEDD8 E1 inhibitor NAE1i, confirming that degradation proceeds exclusively through the ubiquitin-proteasome system and requires Cullin-RING ligase neddylation [1].

Mechanism-of-Action Validation
Supporting evidence
1 µM DBt-10: BTK degradation onset ~1-3 h, maximal at 6 h, sustained to 24 h. Degradation blocked by Bortezomib, UAE1i, NAE1i.
Confirms ubiquitin-proteasome system dependence; supports targeted protein degradation assay development.
TMD8 cells, immunoblot; inhibitor pretreatment 30 min.
Degradation Kinetics Mechanism of Action Proteasome Dependence Ubiquitin Pathway

High-Value Application Scenarios for DBt-10


BTK Degradation in CRBN-Resistant B-Cell Malignancy Models

DBt-10 is the compound of choice for researchers studying acquired resistance to CRBN-based degraders in DLBCL or other B-cell malignancy cell lines (e.g., TMD8). Because DBt-10 uniquely retains BTK degradation activity in cells that have become fully resistant to CRBN-BTK-PROTACs, it enables critical head-to-head mechanistic studies comparing the durability of degradation responses across different E3 ligases [1]. This application is not addressable by any CRBN-recruiting degrader, including clinical candidates like NX-2127.

Chemical Probe for DCAF1-Mediated Ubiquitination Studies

With its well-characterized ternary complex formation (SPR), ubiquitination kinetics (TR-FRET IC50 = 136 nM), and cellular degradation parameters (DC50 = 137 nM), DBt-10 serves as a benchmark chemical probe for biophysical and structural studies of DCAF1-BTK ternary complexes [1]. Procurement of DBt-10 for cryo-EM or X-ray crystallography efforts enables the structural dissection of the first-in-class DCAF1-BTK degrader interface, informing rational design of next-generation DCAF1-based PROTACs.

Selectivity Benchmarking for BTK Degrader Development

The high proteome-wide selectivity of DBt-10 — with BTK as the predominant degraded protein at 5 µM in TMD8 cells — makes it an ideal reference compound for profiling the selectivity of novel BTK degraders in development [1]. Drug discovery teams can use DBt-10 as a 'clean' baseline control in proteomics experiments to assess whether newly designed DCAF1- or CRBN-based BTK PROTACs introduce additional off-target liabilities.

Validation of E3 Ligase Switching as a Therapeutic Strategy

DBt-10 provides a critical pharmacological tool to validate the concept of 'E3 ligase switching' as a strategy to overcome clinical resistance. Researchers designing sequential or combination treatment paradigms can use DBt-10 to demonstrate that DCAF1-based degradation remains functional when CRBN-dependent degradation has failed, providing preclinical proof-of-concept data essential for grant applications and translational research proposals [1].

Application
Selection Property
Validation Focus
CRBN-resistant B-cell malignancy models
DCAF1-dependent degradation, resistance rescue profile
Verify BTK degradation in CRBN-resistant cell lines
DCAF1-BTK ternary complex structural studies
Characterized ternary complex formation and ubiquitination kinetics
Confirm biophysical binding parameters (SPR, TR-FRET)
BTK degrader selectivity benchmarking
Narrow proteome-wide degradation profile
Compare off-target degradation in proteomics assays
E3 ligase switching proof-of-concept studies
Alternative E3 engagement (DCAF1 vs. CRBN)
Demonstrate functional degradation upon CRBN failure
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